1,2,5-Thiadiazole-3,4-diamine
Overview
Description
1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms The 1,2,5-thiadiazole structure is one of the four possible isomers of thiadiazole, with the nitrogen atoms positioned at the 1 and 2 positions and the sulfur atom at the 5 position
Mechanism of Action
Target of Action
It’s worth noting that thiadiazole derivatives have been extensively researched for their wide range of biological activities . For instance, 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially influence their absorption and distribution .
Result of Action
It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
1,2,5-Thiadiazole-3,4-diamine has been shown to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, human lung carcinoma, and human breast carcinoma . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being studied .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazole-3,4-diamine can be synthesized through several methods. One common approach involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in absolute ethanol in the presence of triethylamine .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
1,2,5-Thiadiazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides or acid chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
1,2,5-Thiadiazole-3,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
1,2,5-Thiadiazole-3,4-diamine can be compared with other thiadiazole isomers, such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness:
- This compound : Known for its specific positioning of nitrogen and sulfur atoms, which imparts unique chemical reactivity and biological activity.
- 1,2,3-Thiadiazole : Differently positioned nitrogen atoms, leading to distinct chemical properties.
- 1,2,4-Thiadiazole : Another isomer with unique reactivity due to the different arrangement of nitrogen and sulfur atoms.
- 1,3,4-Thiadiazole : The most common isomer, widely studied for its medicinal properties .
Each isomer has its own set of applications and properties, making them valuable in different contexts.
Properties
IUPAC Name |
1,2,5-thiadiazole-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLXKLUYTPGIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448272 | |
Record name | 1,2,5-thiadiazole-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55904-36-4 | |
Record name | 1,2,5-thiadiazole-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1,2,5-Thiadiazole-3,4-diamine is exposed to light under very low temperatures?
A: Research indicates that when this compound is irradiated with UV light in a low-temperature matrix (argon or krypton) environment, it undergoes photodecomposition. [] This process generates several products, including the novel diazenecarbothialdehyde (HNNCHS) and its isomer H2NNC(NS). [] Interestingly, this photodecomposition pathway differs from that of the structurally similar 1,2,4-thiadiazole-3,5-diamine, highlighting the impact of subtle structural variations on photochemical reactivity. []
Q2: How was diazenecarbothialdehyde (HNNCHS) identified in these experiments?
A: The identification of the highly reactive HNNCHS, never before observed experimentally, was achieved through a combination of techniques. [] Infrared (IR) spectroscopy of the irradiated low-temperature matrix revealed distinct absorption bands. These bands were then compared to computationally predicted IR spectra of potential photoproducts. The close match between the experimental spectrum and the calculated spectrum for HNNCHS, alongside supporting evidence from comparisons with similar known molecules, confirmed its presence. [] This discovery underscores the power of combining experimental spectroscopy with high-level computational chemistry for characterizing novel, reactive species.
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